3-Hexen-2-one, 3,4-dimethyl-, (E)-
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Overview
Description
3,4-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C₈H₁₄O. It is a type of α,β-unsaturated ketone, characterized by the presence of a double bond between the third and fourth carbon atoms and a ketone functional group at the second carbon atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylhex-3-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of 3,4-dimethyl-2-pentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enone .
Industrial Production Methods
In industrial settings, the production of 3,4-dimethylhex-3-en-2-one may involve the catalytic dehydrogenation of 3,4-dimethylhexan-2-one. This process uses metal catalysts such as palladium or platinum to remove hydrogen atoms and form the double bond, resulting in the desired enone .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylhex-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the enone under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylhex-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic. Additionally, the compound can participate in cycloaddition reactions, forming ring structures with other reactants .
Comparison with Similar Compounds
Similar Compounds
3-Hexen-2-one: Similar structure but lacks the methyl groups at the third and fourth positions.
3,4-Dimethyl-2-pentanone: Similar structure but lacks the double bond between the third and fourth carbon atoms.
3,4-Dimethyl-3-hexanol: Similar structure but has a hydroxyl group instead of a ketone group.
Uniqueness
3,4-Dimethylhex-3-en-2-one is unique due to its combination of an α,β-unsaturated ketone structure with methyl groups at the third and fourth positions. This structural feature enhances its reactivity and makes it a valuable intermediate in various chemical reactions and industrial processes .
Properties
CAS No. |
20685-46-5 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-3,4-dimethylhex-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+ |
InChI Key |
WRHRFVOAEDXVPC-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C(=C(\C)/C(=O)C)/C |
Canonical SMILES |
CCC(=C(C)C(=O)C)C |
Origin of Product |
United States |
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